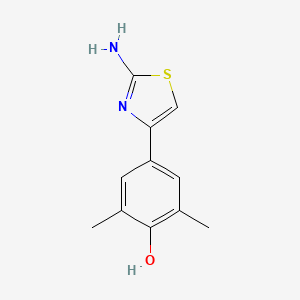

4-(2-Amino-1,3-thiazol-4-yl)-2,6-dimethylbenzenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Amino-1,3-thiazol-4-yl)-2,6-dimethylbenzenol, also known as 4-ATDM, is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless solid that has a melting point of 86-87°C and is soluble in water and ethanol. 4-ATDM has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Antibacterial and Antifungal Activities

- A series of compounds, including derivatives of 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dimethylbenzenol, were synthesized and exhibited moderate to excellent antibacterial activity against both gram-negative (Escherichia coli, Pseudomonas aeruginosa) and gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as pathogenic fungal strains (Candida albicans, Aspergillus niger) (Amnerkar, Bhongade, & Bhusari, 2015).

- Some new 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols were prepared, characterized, and found to possess promising antibacterial and antifungal activity against all tested microorganisms (Narayana, Ashalatha, Vijaya Raj, & Kumari, 2006).

Antimicrobial Coating Applications

- Research indicated that polyurethane varnishes containing a derivative of 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dimethylbenzenol exhibit a very good antimicrobial effect, showing its potential application in antimicrobial coatings (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

Corrosion Inhibition

- Thiazoles, including derivatives similar to 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dimethylbenzenol, have been studied for their applications in corrosion inhibition. These compounds showed around 90% efficiency in inhibiting corrosion, indicating their potential as effective corrosion inhibitors (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Molecular Studies and Drug Development

- The compound and its derivatives were used in studies for understanding molecular structure, bonding, and interaction, which are crucial in drug development and molecular pharmacology. For instance, aminothiazole organic compounds, which include 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dimethylbenzenol derivatives, have diverse biological applications and were extensively studied for their molecular structures and properties (Adeel, Braga, Tahir, Haq, Khalid, & Halim, 2017).

Mechanism of Action

Target of Action

A structurally similar compound, 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine, has been reported to interact withBiotin Carboxylase in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in bacteria.

Mode of Action

Based on the interaction of the similar compound with biotin carboxylase, it can be hypothesized that this compound might interfere with the enzyme’s activity, leading to disruption of essential metabolic processes .

Biochemical Pathways

Given the potential target, it could impact thefatty acid synthesis pathway and energy production in bacteria .

Result of Action

If it indeed targets biotin carboxylase, it could potentially inhibit bacterial growth by disrupting fatty acid synthesis and energy production .

properties

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-2,6-dimethylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-6-3-8(4-7(2)10(6)14)9-5-15-11(12)13-9/h3-5,14H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPPIXIXQOGLGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265307 |

Source

|

| Record name | 4-(2-Amino-4-thiazolyl)-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-1,3-thiazol-4-yl)-2,6-dimethylbenzenol | |

CAS RN |

863305-85-5 |

Source

|

| Record name | 4-(2-Amino-4-thiazolyl)-2,6-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863305-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Amino-4-thiazolyl)-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)